3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether
Description
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Properties
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIKBKRUKSBVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279529 | |
| Record name | 2-[2-(3-Methoxyphenoxy)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-04-8 | |
| Record name | 2-[2-(3-Methoxyphenoxy)ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-Methoxyphenoxy)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether, also known as this compound hydrochloride, is a compound with potential biological activities that have garnered interest in various fields including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21NO2, and it features a methoxyphenyl group linked to a piperidinyl group through an ethyl ether connection. The unique structure contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Biological Activities
Recent studies have highlighted several areas of biological activity for this compound:
- Anticancer Activity : The compound has shown potential anticancer effects through mechanisms involving apoptosis induction and cytotoxicity against various cancer cell lines. For instance, it has been reported to exhibit better cytotoxicity than traditional chemotherapeutic agents in certain tumor models .
- Neuroprotective Effects : There is evidence suggesting that derivatives of this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, which may extend to this compound due to structural similarities .
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyphenol with 2-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product can be purified and converted into its hydrochloride salt for enhanced stability and solubility.
Case Studies
- Anticancer Study : A study evaluating the cytotoxic effects of various piperidine derivatives, including this compound, demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
- Neuropharmacological Evaluation : In a comparative study on AChE inhibitors, derivatives incorporating the piperidinyl structure exhibited improved brain exposure and dual inhibition properties, suggesting potential for Alzheimer's treatment .
Data Table: Biological Activities Summary
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H21NO2·HCl
- Molecular Weight : Approximately 235.33 g/mol
- CAS Number : 1219949-35-5
The compound features a methoxy group attached to a phenyl ring and a piperidine moiety linked through an ethyl ether bridge. This unique structure facilitates interactions with various biological targets and enhances its utility in research.
Medicinal Chemistry
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether is being investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with neurotransmitter systems, particularly dopamine and serotonin receptors.
- Case Study : Research has indicated that derivatives of this compound may exhibit antitumor properties. For instance, related compounds have shown significant cytotoxicity against glioblastoma cell lines, suggesting that piperidine derivatives could be explored for cancer treatment .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for studying mood disorders and anxiety.
- Mechanism of Action : The piperidine ring may facilitate binding to neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. Studies have shown that similar compounds can enhance dopamine release in specific brain regions .
Synthetic Organic Chemistry
This compound serves as a building block for synthesizing more complex molecules.
- Synthesis Route : The synthesis typically involves the reaction of 3-methoxyphenol with 2-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Future Directions and Research Opportunities
Ongoing research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Therapeutic Applications : Further studies on its efficacy in treating mood disorders and cancer.
- Structural Modifications : Exploring how variations in the piperidine position affect biological activity.
- Mechanistic Studies : Detailed investigations into its interaction with specific neurotransmitter receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
